5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
5-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with an oxazole ring, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzodioxole ring, followed by the introduction of the oxazole moiety. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-2-CHLOROBENZAMIDE
- 5-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
Compared to similar compounds, 5-AMINO-N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE stands out due to its unique combination of the benzodioxole and oxazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11N3O4 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-6-10(11(13)19-15-6)12(16)14-7-2-3-8-9(4-7)18-5-17-8/h2-4H,5,13H2,1H3,(H,14,16) |
InChI Key |
YABSENXHVRCSLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
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